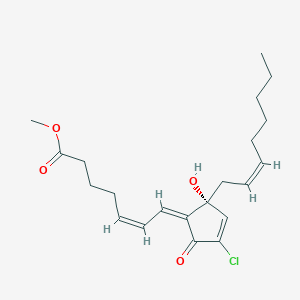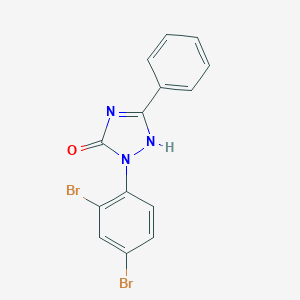![molecular formula C9H10N2O2S B034019 7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol CAS No. 108773-04-2](/img/structure/B34019.png)
7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Amino-ethyl)-4-hydroxy-3H-benzothiazol-2-one is a heterocyclic compound that contains both benzothiazole and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Amino-ethyl)-4-hydroxy-3H-benzothiazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-aminothiophenol with chloroacetic acid, followed by cyclization to form the benzothiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(2-Amino-ethyl)-4-hydroxy-3H-benzothiazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiazole ketones, while reduction can produce benzothiazole amines.
Scientific Research Applications
7-(2-Amino-ethyl)-4-hydroxy-3H-benzothiazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions and pH changes.
Medicine: Explored for its potential anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-(2-Amino-ethyl)-4-hydroxy-3H-benzothiazol-2-one involves its interaction with various molecular targets. In medicinal applications, it may act by inhibiting specific enzymes or interacting with DNA to exert its effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Shares the aminothiazole core but lacks the benzothiazole ring.
Benzothiazole: Contains the benzothiazole ring but lacks the aminoethyl and hydroxy groups.
4-Hydroxybenzothiazole: Similar structure but without the aminoethyl group.
Uniqueness
7-(2-Amino-ethyl)-4-hydroxy-3H-benzothiazol-2-one is unique due to the presence of both aminoethyl and hydroxy groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
108773-04-2 |
|---|---|
Molecular Formula |
C9H10N2O2S |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
7-(2-aminoethyl)-4-hydroxy-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H10N2O2S/c10-4-3-5-1-2-6(12)7-8(5)14-9(13)11-7/h1-2,12H,3-4,10H2,(H,11,13) |
InChI Key |
YPLJLRNXOFWVTL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1CCN)SC(=O)N2)O |
Canonical SMILES |
C1=CC(=C2C(=C1CCN)SC(=O)N2)O |
Synonyms |
2(3H)-Benzothiazolone,7-(2-aminoethyl)-4-hydroxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S)-4alpha-Ethenyl-2alpha-hydroxy-3beta-[1-(hydroxymethyl)ethenyl]-6alpha-[[2-(hydroxymethyl)-1-oxo-2-propenyl]oxy](/img/structure/B33943.png)

![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B33949.png)







![1-[(1S)-Cyclohex-3-en-1-yl]ethanone](/img/structure/B33965.png)
